![molecular formula C12H10O5 B2603323 [(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetic acid CAS No. 95767-60-5](/img/structure/B2603323.png)
[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetic acid is a chemical compound that belongs to the class of coumarins. Coumarins are a group of aromatic organic compounds that have a wide range of applications in various fields, including medicine, biology, and industry. The compound is characterized by its chromen-2-one structure, which is a common feature of coumarins.
作用机制
Target of Action
It has been used in the synthesis of photoactive derivatives of cellulose . These derivatives are water-soluble polyelectrolytes decorated with high amounts of photochemically active chromene moieties .
Mode of Action
The interaction of [(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetic acid with its targets involves a mild esterification of the biopolymer with the compound via the activation of the carboxylic acid with N,N′-carbonyldiimidazole . This results in the formation of photoactive derivatives of cellulose .
Biochemical Pathways
The compound is involved in the light-triggered photodimerization of the chromene moieties of the photoactive polyelectrolytes . This photochemistry may be used to control the properties of the new polysaccharide derivatives .
Result of Action
The compound is known to contribute to the formation of photoactive derivatives of cellulose, which have potential applications in the design of smart materials .
Action Environment
The compound’s photoactivity suggests that light exposure could potentially influence its action .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetic acid typically involves the esterification of 7-hydroxy-4-methylcoumarin with ethyl chloroacetate, followed by hydrolysis to yield the desired product. The reaction is carried out under mild conditions using N,N’-carbonyldiimidazole as a coupling agent .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydrocoumarins.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Dihydrocoumarins
Substitution: Various substituted coumarins
科学研究应用
[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, such as anticoagulant and anti-inflammatory activities.
Industry: Used in the development of photoactive materials and smart polymers
相似化合物的比较
Similar Compounds
7-hydroxy-4-methylcoumarin: A precursor in the synthesis of [(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetic acid.
4-methylumbelliferone: A coumarin derivative with similar biological activities.
7-acetoxy-4-methylcoumarin: Another coumarin derivative used in similar applications
Uniqueness
This compound is unique due to its specific structural features that allow it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to form photoactive derivatives makes it particularly valuable in the development of smart materials .
属性
IUPAC Name |
2-(4-methyl-2-oxochromen-6-yl)oxyacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O5/c1-7-4-12(15)17-10-3-2-8(5-9(7)10)16-6-11(13)14/h2-5H,6H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDCLFDWCPWSQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C=C2)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-phenylacetamide;hydrochloride](/img/structure/B2603240.png)
![2-Chloro-N-methyl-N-[1-(2-pyrazol-1-ylethyl)piperidin-4-yl]propanamide](/img/structure/B2603241.png)
![1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone](/img/structure/B2603244.png)
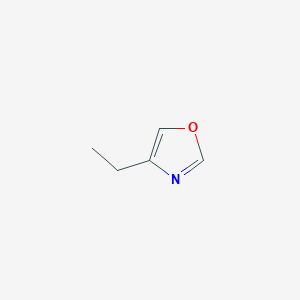
![2-(2-chloro-6-fluorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B2603248.png)
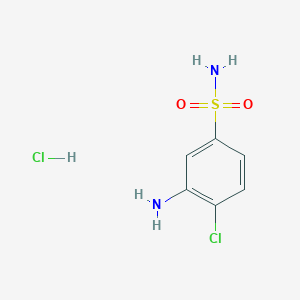
![trans-1-Methyl-2-[(oxan-4-yl)amino]cyclobutan-1-ol](/img/structure/B2603252.png)
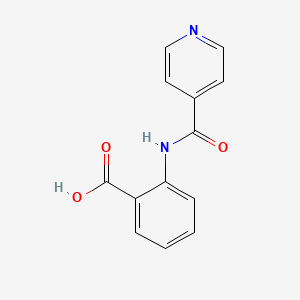
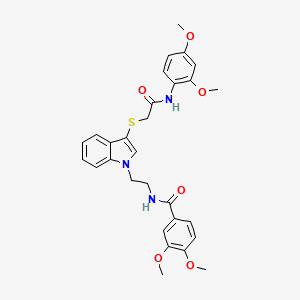
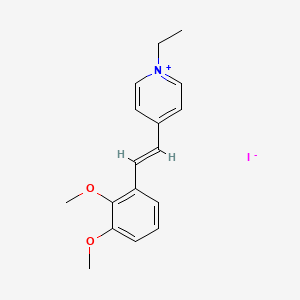

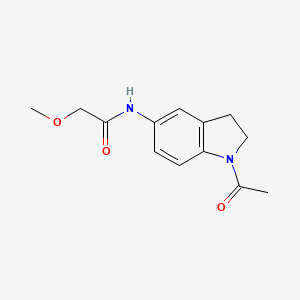
![Tert-butyl N-[3-(1,2,3,4-tetrahydroquinolin-7-yl)propyl]carbamate](/img/structure/B2603258.png)
![Methyl 5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2603263.png)
